N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride
Overview
Description
N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride, also known as MPAPA, is a compound that belongs to the class of propargylamines. This compound has been extensively studied for its potential use in various scientific research applications. In
Mechanism of Action
N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride works by inhibiting the activity of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for breaking down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of these enzymes, N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood, cognition, and memory.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride has been shown to have a number of biochemical and physiological effects. Studies have shown that N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride can increase the levels of dopamine, serotonin, and norepinephrine in the brain. This can have a positive effect on mood, cognition, and memory. N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride has also been shown to have antioxidant properties, which can help protect the brain from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride in lab experiments is its high potency. N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride has been shown to be effective at low concentrations, which can help reduce costs and increase efficiency in lab experiments. However, one of the limitations of using N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride is its potential toxicity. Studies have shown that N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for the study of N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride. One area of research is in the development of new drugs for the treatment of neurodegenerative diseases. N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride has shown promise in this area, and further research is needed to determine its potential as a therapeutic agent. Another area of research is in the study of the biochemical and physiological effects of N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride. This can help us better understand how N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride works and how it can be used in different scientific research applications.
Conclusion:
In conclusion, N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride is a compound that has been extensively studied for its potential use in various scientific research applications. Its high potency and neuroprotective effects make it a promising candidate for the development of new drugs for the treatment of neurodegenerative diseases. While there are some limitations to its use in lab experiments, further research is needed to fully understand the potential of N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride in scientific research.
Scientific Research Applications
N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride has been studied for its potential use in various scientific research applications. One of the most promising applications of N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride is in the field of neuroscience. N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-phenylprop-2-yn-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO.ClH/c1-19-17-11-9-16(10-12-17)14-18-13-5-8-15-6-3-2-4-7-15;/h2-4,6-7,9-12,18H,13-14H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLLDNBDKJNXOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC#CC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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